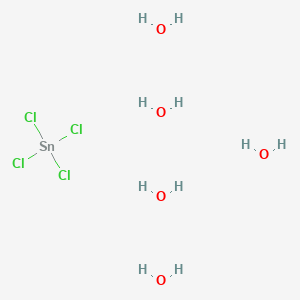
Stannane, tetrachloro-, pentahydrate
Cat. No. B167670
Key on ui cas rn:
10026-06-9
M. Wt: 350.6 g/mol
InChI Key: KHMOASUYFVRATF-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
Patent
US05264193
Procedure details


A tin (IV) chloride pentahydrate (Aldrich) solution was prepared by addition of the solid to distilled water. A second solution was produced by combining sodium hydroxide (Fisher) and 40% colloidal silica (HS-40, DuPont) in distilled water followed by vigorous stirring; a source of alumina was next added to the second solution and sometimes heated to aid in dissolution. The two mixtures were combined at room temperature by slow addition of the alumina silica solution to the aqueous tin chloride solution with rapid stirring (exothermic), producing a thick white gel. The gel was reacted in a polytetrafluoroethylene-lined autoclave (Parr) at 200° C. to produce a white solid after the reactor was cooled to room temperature. This solid was washed repeatedly with distilled water, filtered, and dried to yield a fine white powder. Reactant ratios, sources, and conditions are given in Table 1. Chemical analyses of products are given in Table 2.

[Compound]
Name
alumina silica
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
tin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
polytetrafluoroethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Na+].[Sn:3]([Cl:7])([Cl:6])([Cl:5])[Cl:4]>O>[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[Sn:3]([Cl:7])([Cl:6])([Cl:5])[Cl:4] |f:0.1,4.5.6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
[Compound]
|
Name
|
alumina silica
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
tin chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Step Three
|
Name
|
polytetrafluoroethylene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(F)(F)[*:1])(F)[*:2]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with rapid stirring (exothermic)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
to distilled water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A second solution was produced
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a source of alumina was next added to the second solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
sometimes heated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to aid in dissolution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
producing a thick white gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 200° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a white solid after the reactor
|
WASH
|
Type
|
WASH
|
|
Details
|
This solid was washed repeatedly with distilled water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a fine white powder
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.O.O.O.O.[Sn](Cl)(Cl)(Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
